1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 832715-03-4
VCID: VC2278791
InChI: InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2
SMILES: C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C11H13F3N2O
Molecular Weight: 246.23 g/mol

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol

CAS No.: 832715-03-4

Cat. No.: VC2278791

Molecular Formula: C11H13F3N2O

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol - 832715-03-4

Specification

CAS No. 832715-03-4
Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
IUPAC Name 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Standard InChI InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2
Standard InChI Key DLAYRTOUIFQCOR-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F
Canonical SMILES C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Identity

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol possesses a complex structure featuring multiple functional groups that contribute to its unique chemical behavior and biological activities. The compound consists of a pyridine ring with a trifluoromethyl substituent at position 5, which is connected to a piperidine ring bearing a hydroxyl group at position 4.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the following table:

PropertyValue
IUPAC Name1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Molecular FormulaC11H13F3N2O
Molecular Weight246.23 g/mol
CAS Number832715-03-4
InChIInChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2
InChI KeyDLAYRTOUIFQCOR-UHFFFAOYSA-N
Canonical SMILESC1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F

The presence of the trifluoromethyl group significantly influences the compound's properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol typically involves a series of carefully controlled chemical reactions. While specific synthetic details may vary depending on laboratory requirements and scale, common approaches rely on the following general pathway:

  • Selection of appropriate starting materials, primarily 5-(trifluoromethyl)pyridine derivatives and functionalized piperidine compounds

  • Coupling reactions to connect the pyridine and piperidine rings

  • Functional group modifications to establish the correct oxidation state at the piperidine 4-position

Reaction Conditions

The preparation of this compound frequently employs specific reaction conditions to ensure optimal yield and purity:

  • Solvents: Commonly methanol or ethanol

  • Catalysts: Often palladium or copper complexes to facilitate coupling reactions

  • Temperature control: Typically conducted under moderate heating conditions

  • Inert atmosphere: Reactions may require protection from atmospheric oxygen and moisture

Industrial scale production would likely involve optimized batch reactions with carefully controlled parameters to maximize efficiency and product quality.

Biological Activities

Mechanism of Action

The biological activity of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol appears to involve interaction with specific molecular targets that influence cellular function. While the complete mechanism remains under investigation, research suggests the compound may:

  • Interact with specific enzymes, receptors, or other proteins

  • Modulate signaling pathways related to cell proliferation, apoptosis, or metabolism

  • Exert effects on pathways specifically relevant to bacterial survival and replication

The trifluoromethyl group likely contributes significantly to these interactions, as fluorinated compounds often display enhanced binding affinity and metabolic stability compared to their non-fluorinated counterparts.

Research Applications

Chemistry Applications

In organic chemistry, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol serves as a valuable building block for further chemical modifications and the development of derivative compounds. The presence of multiple functional groups provides opportunities for various transformations:

  • The hydroxyl group can undergo oxidation reactions to form ketones

  • The piperidine nitrogen offers a site for additional substitution reactions

  • The trifluoromethyl group provides unique electronic properties that can influence subsequent reactions

These characteristics make the compound useful in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry Studies

Beyond its anti-tuberculosis activity, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol has been investigated for other potential therapeutic applications. Research suggests possible utility in:

  • Neurological disorders - through interactions with specific receptors

  • Cancer treatment - potentially through modulation of metabolic pathways

  • Metabolic disorders - via interactions with receptors involved in metabolic regulation

The specific structural features of this compound contribute to its receptor-binding profile and pharmacological properties, making it a compound of interest for medicinal chemistry investigations.

Comparative Analysis

Structural Analogs

Understanding the unique properties of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol benefits from comparison with structurally related compounds. The following table presents a comparative analysis:

CompoundKey Structural DifferenceImpact on Properties
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidineLacks hydroxyl groupDifferent chemical reactivity, altered biological profile
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-olTrifluoromethyl at position 3 instead of 5Changed electronic distribution, different binding characteristics
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-oneKetone instead of hydroxyl groupEnhanced electrophilicity, different hydrogen bonding pattern

These comparisons highlight how specific structural modifications can significantly alter the chemical and biological behavior of these compounds, providing valuable insights for structure-activity relationship studies.

Activity Comparison

The biological activity of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol can be compared with related compounds to understand structure-activity relationships:

  • The presence of the hydroxyl group appears important for optimal anti-tuberculosis activity

  • The position of the trifluoromethyl group on the pyridine ring influences binding affinity

  • Modifications to the piperidine ring can significantly alter biological properties

These comparative insights help guide the development of potentially improved derivatives with enhanced efficacy or reduced side effects.

Research Methodologies and Findings

Anti-tuberculosis Screening

The evaluation of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol for anti-tuberculosis activity involved systematic screening methodologies:

  • Initial screening against Mycobacterium tuberculosis cultures

  • Determination of minimum inhibitory concentration (MIC)

  • Secondary assays to evaluate mechanism of action

  • In vivo studies to assess efficacy and side effects

These studies established the compound's promising activity profile but also identified limitations related to side effects that would need to be addressed in any future therapeutic development.

Mechanistic Studies

Investigations into the mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol have provided valuable insights into its biological interactions:

  • Studies revealed interactions with specific receptors involved in metabolic regulation

  • Analysis of structure-activity relationships helped identify key pharmacophore elements

  • Computational modeling suggested binding modes with potential target proteins

These mechanistic insights help explain the observed biological activities and provide direction for future optimization efforts.

Future Research Directions

Structural Modifications

Future research on 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol could focus on several promising directions:

  • Modification of the hydroxyl group to produce derivatives with improved pharmacokinetic properties

  • Exploration of alternative substitution patterns on the pyridine ring

  • Investigation of bioisosteric replacements for the trifluoromethyl group

  • Development of prodrug approaches to address side effect concerns

These structural modifications could potentially lead to compounds with enhanced efficacy, improved safety profiles, or novel biological activities.

Expanded Applications

Beyond its current applications, future research might explore additional potential uses:

  • Evaluation against other bacterial pathogens beyond Mycobacterium tuberculosis

  • Investigation of activity against parasitic diseases

  • Exploration of applications in agricultural chemistry

  • Development of diagnostic tools or research reagents based on the compound's binding properties

Such expansion of applications would maximize the scientific and practical value of this interesting chemical entity.

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